1-Bromo-3-cyclohexyloxy-4-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-cyclohexyloxy-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIFQFFRKJATPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 3 Cyclohexyloxy 4 Methylbenzene
Retrosynthetic Pathways and Disconnection Strategies for 1-Bromo-3-cyclohexyloxy-4-methylbenzene
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Analysis of Key Disconnections
The primary disconnection for this compound involves the C-O ether bond. This is a logical first step as ether linkages are commonly formed through well-established reactions. This disconnection breaks the molecule into two key fragments: a substituted bromophenol and a cyclohexyl electrophile.
Another possible, though less common, disconnection is the C-Br bond. This would involve the bromination of a pre-formed cyclohexyloxy-methylbenzene precursor.
Identification of Precursor Molecules
Based on the C-O disconnection, the most logical precursor is 2-Bromo-5-methylphenol . This molecule already contains the desired arrangement of the bromo and methyl substituents on the aromatic ring. The other required precursor is a cyclohexyl derivative that can act as an electrophile, such as cyclohexyl bromide or cyclohexyl tosylate .
Alternatively, if considering the C-Br disconnection, the precursor would be 3-cyclohexyloxy-4-methyltoluene .
Direct Synthesis Approaches to this compound
Several direct synthetic methods can be employed to construct this compound, each with its own set of advantages and considerations.
Electrophilic Aromatic Bromination of Substituted Benzenes
This approach involves the direct bromination of 3-cyclohexyloxy-4-methyltoluene. The cyclohexyloxy group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-directing activator. In this case, the directing effects of both groups reinforce each other, favoring substitution at the positions ortho and para to the cyclohexyloxy group. The position ortho to the cyclohexyloxy group and meta to the methyl group is the target position for bromination.
The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction conditions need to be carefully controlled to achieve mono-bromination and avoid the formation of di-brominated byproducts.
Table 1: General Conditions for Electrophilic Aromatic Bromination
| Parameter | Condition |
| Substrate | 3-cyclohexyloxy-4-methyltoluene |
| Reagent | Bromine (Br₂) |
| Catalyst | Iron(III) bromide (FeBr₃) |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) |
| Temperature | 0 °C to room temperature |
Nucleophilic Substitution for Ether Formation (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this method involves the reaction of the sodium or potassium salt of 2-Bromo-5-methylphenol with a cyclohexyl halide. chemicalbook.comnih.gov
The first step is the deprotonation of the phenolic hydroxyl group of 2-Bromo-5-methylphenol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the cyclohexyl halide in an Sₙ2 reaction, displacing the halide and forming the desired ether. chemicalbook.com
Table 2: General Conditions for Williamson Ether Synthesis
| Parameter | Condition |
| Phenol (B47542) | 2-Bromo-5-methylphenol |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |
| Electrophile | Cyclohexyl bromide or Cyclohexyl iodide |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) (CH₃CN) |
| Temperature | Room temperature to 80 °C |
Metal-Catalyzed Coupling Reactions for C-O Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the formation of C-O bonds, providing a powerful alternative for the synthesis of aryl ethers. organic-chemistry.org This method can be particularly useful when the Williamson ether synthesis is not efficient, for instance, due to steric hindrance or low reactivity of the coupling partners.
In this approach, 2-Bromo-5-methylphenol would be coupled with cyclohexanol (B46403) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and often requires optimization.
Table 3: General Conditions for Buchwald-Hartwig C-O Coupling
| Parameter | Condition |
| Aryl Halide | 2-Bromo-5-methylphenol |
| Alcohol | Cyclohexanol |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene (B28343) or Dioxane |
| Temperature | 80-110 °C |
Regio- and Stereochemical Control in the Synthesis of this compound
Directing Effects of Substituents on Aromatic Substitution
The arrangement of substituents on the benzene (B151609) ring is dictated by the directing effects of the groups already present during electrophilic aromatic substitution reactions. vedantu.comlibretexts.orgntu.edu.sgyoutube.com The hydroxyl (-OH) or cyclohexyloxy (-OC₆H₁₁) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. vedantu.comdoubtnut.com This is due to the resonance effect, where the oxygen's lone pairs delocalize into the ring, stabilizing the intermediates for ortho and para attack. vedantu.comntu.edu.sgdoubtnut.com
Similarly, the methyl (-CH₃) group is an activating, ortho, para-director, primarily through an inductive effect. libretexts.orgntu.edu.sg In contrast, the bromo (-Br) group is deactivating due to its inductive electron withdrawal but is also ortho, para-directing because of resonance. libretexts.orgyoutube.com When multiple substituents are present, the most strongly activating group generally controls the position of further substitution. ntu.edu.sg
Strategies for Achieving Positional Selectivity
A plausible synthetic pathway to this compound would likely begin with a pre-substituted phenol, followed by etherification. A potential starting material is 4-methylphenol (p-cresol).
The initial step would be the regioselective bromination of p-cresol (B1678582). The hydroxyl group is a stronger activating group than the methyl group, and will direct the incoming bromine to the positions ortho to the hydroxyl group. iosrjournals.org However, direct bromination of p-cresol can lead to a mixture of products, including di- and poly-brominated species. shd.org.rscaltech.edu To achieve the desired 2-bromo-4-methylphenol (B149215), specific brominating agents and conditions that favor monobromination at the target position would be necessary. researchgate.net For instance, the use of N-bromosuccinimide or carrying out the reaction in specific solvents can enhance regioselectivity. shd.org.rsresearchgate.net Another approach involves using bromine chloride (Br-Cl) in carbon tetrachloride, which has been shown to influence the ratio of bromo-isomers in the cresol (B1669610) system. google.com
Once the desired 2-bromo-4-methylphenol is synthesized and isolated, the next step is the Williamson ether synthesis. acs.orgresearchgate.netfrancis-press.comorganic-synthesis.comgordon.edu The phenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. acs.orgorganic-synthesis.comgordon.edu This nucleophilic phenoxide is then reacted with a cyclohexyl halide, such as cyclohexyl bromide, in an Sₙ2 reaction to form the final product, this compound. acs.orgorganic-synthesis.com The use of a non-protonic solvent like acetonitrile or DMF can be beneficial for this reaction. francis-press.comorganic-synthesis.com
| Reactant 1 | Reactant 2 | Reagent(s) | Product | Reaction Type |
| 4-Methylphenol | Brominating Agent (e.g., Br₂) | Lewis Acid (optional) | 2-Bromo-4-methylphenol | Electrophilic Aromatic Substitution |
| 2-Bromo-4-methylphenol | Cyclohexyl Bromide | Base (e.g., K₂CO₃) | This compound | Williamson Ether Synthesis |
Alternatively, one could start with 3-bromo-4-methylaniline. Through a Sandmeyer-type reaction, the amino group can be converted to a hydroxyl group, yielding 3-bromo-4-methylphenol. This intermediate can then undergo the Williamson ether synthesis as described above. A related procedure involves the diazotization of m-toluidine (B57737) followed by treatment with cuprous bromide to yield m-bromotoluene. orgsyn.org While not a direct route to the target phenol, it demonstrates a method for introducing bromine at a meta position. Another route could involve the deamination of 3-bromo-4-aminotoluene. orgsyn.org
For the synthesis of p-bromotoluene, a common industrial process involves the liquid-phase bromination of toluene in the presence of a Lewis acid catalyst like FeCl₃. google.com The product mixture is then purified, often by crystallization, to separate the para isomer from the ortho isomer. google.com A similar strategy could be envisioned for the bromination of a suitable cresol derivative.
Control of Cyclohexyl Stereochemistry
In the context of this compound, the cyclohexyl group is attached to the aromatic ring via an ether linkage. The stereochemistry of the Williamson ether synthesis is consistent with an Sₙ2 mechanism, which involves the inversion of configuration at the carbon atom undergoing substitution. libretexts.org However, since the starting cyclohexyl bromide is typically achiral, the resulting cyclohexyl ether will also be achiral.
The primary stereochemical consideration for the cyclohexyl group is its conformation. Cyclohexane (B81311) and its derivatives predominantly exist in a chair conformation. youtube.com For a monosubstituted cyclohexane like the cyclohexyloxy group in the product, there are two possible chair conformers that are in rapid equilibrium. In one conformer, the substituent is in an axial position, while in the other, it is in an equatorial position. The conformer with the bulky substituent in the equatorial position is generally more stable due to reduced steric hindrance, specifically the avoidance of 1,3-diaxial interactions. youtube.compressbooks.pub Therefore, while two conformers of this compound exist, the one with the cyclohexyloxy group in the equatorial position will be the major and more stable form.
If a chiral substituted cyclohexyl halide were used as a starting material, the Sₙ2 reaction would lead to a product with an inverted stereocenter on the cyclohexane ring. However, for the synthesis of the title compound, an unsubstituted cyclohexyl group is specified, simplifying the stereochemical considerations to conformational analysis.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Cyclohexyloxy 4 Methylbenzene
Transformations of the Cyclohexyloxy Moiety
Functionalization of the Cyclohexyl Ring System:No research has been published on the chemical modification or functionalization of the cyclohexyl ring within the 1-Bromo-3-cyclohexyloxy-4-methylbenzene molecule.
Due to the absence of specific research data for "this compound," the generation of an authoritative and factual article as per the provided outline is not feasible.
Reactivity of the Methyl Group
The methyl group attached to the benzene (B151609) ring at position 4 is a benzylic position, which makes it particularly susceptible to certain types of functionalization reactions due to the ability of the benzene ring to stabilize reactive intermediates, such as radicals and carbocations, through resonance.
Benzylic Oxidation: The methyl group of this compound is expected to undergo oxidation to a carboxylic acid under strong oxidizing conditions. biosynth.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly employed for this transformation. biosynth.com The reaction proceeds through the formation of a benzylic radical, which is stabilized by the adjacent benzene ring. biosynth.com The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur. biosynth.com The initial oxidation product is likely a benzylic alcohol, which is further oxidized to an aldehyde and then to the corresponding benzoic acid derivative. biosynth.com
It is important to note that harsh oxidizing conditions can potentially affect other parts of the molecule, although the benzene ring itself is generally stable to oxidation. The ether linkage of the cyclohexyloxy group is also relatively stable under these conditions.
Benzylic Halogenation: The methyl group can be selectively halogenated, most commonly brominated, at the benzylic position using reagents that favor free radical pathways. masterorganicchemistry.com N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is the classic reagent for this transformation. masterorganicchemistry.com This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then reacts with a molecule of Br₂ (present in low concentrations from NBS) to form the benzylic bromide and a new bromine radical, which continues the chain. masterorganicchemistry.com
The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com
The following table provides representative examples of benzylic functionalization reactions on substituted toluenes, which serve as models for the expected reactivity of this compound.
| Reactant (Model Compound) | Reagent(s) | Product | Reaction Type |
| Toluene (B28343) | KMnO₄, H₂O, heat | Benzoic acid | Oxidation |
| Toluene | NBS, CCl₄, light | Benzyl bromide | Halogenation |
| Isopropylbenzene | KMnO₄, H₂O, heat | Benzoic acid | Oxidation |
| Isopropylbenzene | NBS, CCl₄, light | 1-Bromo-1-phenylethane | Halogenation |
Influence of Electronic and Steric Effects on Reaction Pathways
The reactivity of the methyl group in this compound and the regioselectivity of other potential reactions on the aromatic ring are significantly influenced by the electronic and steric properties of the bromo and cyclohexyloxy substituents.
Electronic Effects:
Cyclohexyloxy Group: The oxygen atom of the cyclohexyloxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the ether. This makes the ring more activated towards electrophilic aromatic substitution. The cyclohexyloxy group also exerts an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom, but the resonance effect is generally dominant in directing electrophilic attack.
Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. It activates the aromatic ring, directing electrophiles to the ortho and para positions.
Steric Effects:
The cyclohexyloxy group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions on the aromatic ring by impeding the approach of reagents to the positions ortho to it (positions 2 and 4). In the case of this compound, the position ortho to the cyclohexyloxy group (position 2) is also ortho to the bromo group, making it sterically and electronically disfavored for electrophilic attack. The other ortho position (position 4) is occupied by the methyl group.
For reactions involving the methyl group itself, the steric bulk of the adjacent cyclohexyloxy group at position 3 is unlikely to have a major inhibitory effect on benzylic functionalization, as the reagents approach the hydrogen atoms of the methyl group which are relatively exposed.
The interplay of these electronic and steric factors is summarized in the table below.
| Substituent | Position | Electronic Effect | Steric Effect | Influence on Benzylic Reactivity |
| Bromo | 1 | -I, +R (deactivating, o,p-directing) | Moderate | Minor electronic deactivation |
| Cyclohexyloxy | 3 | +R, -I (activating, o,p-directing) | High | Electronic activation, potential for minor steric hindrance |
| Methyl | 4 | +I, hyperconjugation (activating, o,p-directing) | Low | Site of benzylic reactivity |
Spectroscopic and Structural Elucidation of 1 Bromo 3 Cyclohexyloxy 4 Methylbenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
Specific ¹H, ¹³C, and 2D NMR spectroscopic data for 1-Bromo-3-cyclohexyloxy-4-methylbenzene could not be located in the searched resources. This includes experimental spectra and tabulated chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS)
No experimental high-resolution mass spectrometry data for this compound, including exact mass measurements and fragmentation patterns, were found in the available literature. The molecular weight of the compound is 269.18 g/mol . rsc.orgnist.gov
Infrared (IR) and Raman Spectroscopy
Detailed experimental IR and Raman spectra, along with assignments of vibrational frequencies for this compound, are not available in the surveyed databases and publications.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the UV-Vis absorption maxima (λmax) and molar absorptivity for this compound could not be retrieved from the searched scientific databases.
X-ray Diffraction Analysis for Solid-State Structure
No published X-ray diffraction studies for this compound were found, and therefore, no data on its single-crystal structure, unit cell parameters, or bond lengths and angles are available.
Chiroptical Spectroscopy (if chiral centers are introduced or exist)
This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. No information was found on the synthesis or chiroptical analysis of chiral derivatives of this compound.
Computational Chemistry and Theoretical Analysis of 1 Bromo 3 Cyclohexyloxy 4 Methylbenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the properties of chemical compounds. For a molecule like 1-Bromo-3-cyclohexyloxy-4-methylbenzene, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.
Geometrical Optimization and Conformational Analysis
A crucial first step in the theoretical analysis of this compound would be to determine its most stable three-dimensional structure through geometrical optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Due to the flexible nature of the cyclohexyloxy group, the molecule can exist in several conformations. The primary conformations of the cyclohexyl ring are the "chair," "boat," and "twist-boat" forms, with the chair conformation generally being the most stable. Furthermore, the orientation of the cyclohexyloxy group relative to the benzene (B151609) ring (the dihedral angle) would need to be considered. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to calculate the energies of these different conformers. The conformer with the lowest calculated energy is considered the ground state structure. For similar molecules, such as 2-tert-butyl-5-methyl anisole, studies have shown the existence of different conformers based on the orientation of the alkoxy group. nih.gov
Table 1: Potential Conformational Variables for this compound
| Group | Conformational Variable | Common Conformers |
| Cyclohexyl Ring | Ring Pucker | Chair, Boat, Twist-Boat |
| C-O-C Linkage | Dihedral Angle | Rotation around the ether bond |
The results of the geometrical optimization would provide key parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.
Electronic Structure and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons and the resulting chemical and physical properties. For aromatic systems like the benzene ring in this compound, MO theory is essential for understanding its stability and reactivity. nih.gov
DFT calculations would be used to determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.govnih.gov
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following geometrical optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. These theoretical frequencies can be compared with experimental spectroscopic data to validate the computational model. For related substituted benzene compounds, DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra. uni.lu The analysis helps in the assignment of specific spectral bands to particular vibrational modes of the molecule.
Molecular Dynamics (MD) Simulations
While no specific MD simulations for this compound are documented, this computational technique could be employed to study the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.
For this compound, an MD simulation could be used to explore its conformational landscape more exhaustively than static DFT calculations. It would also be invaluable for studying the behavior of the molecule in different solvent environments or its interaction with other molecules, such as biological macromolecules. This would be particularly relevant if the compound is being investigated for applications where its interactions at a molecular level are important.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its reactivity or biological activity. For a compound like this compound, a QSAR study would typically be part of a broader investigation involving a series of related compounds.
The process would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature. A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical model that relates these descriptors to an observed property (e.g., reaction rate, binding affinity). Such models are valuable for predicting the properties of new, unsynthesized compounds and for understanding the structural features that are important for a desired outcome. researchgate.net
Reaction Pathway and Transition State Calculations
Theoretical calculations can be used to map out the potential energy surface for a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.
For example, in an electrophilic aromatic substitution reaction, DFT calculations could be used to determine the relative energies of the transition states for substitution at the different available positions on the benzene ring. This would provide insight into the regioselectivity of the reaction. Studies on the electrophilic bromination of substituted benzenes have shown that the presence of electron-donating or electron-withdrawing groups significantly influences the reaction pathway and the distribution of products. nih.gov The methoxy (B1213986) group in anisole, for instance, is known to be an ortho, para-director, and similar effects would be anticipated for the cyclohexyloxy group. nih.govrsc.org The bromine atom itself is generally considered a deactivating but ortho, para-directing group. doubtnut.com Calculating the activation energies for these different pathways would allow for a theoretical prediction of the major products of a given reaction.
Synthesis and Academic Utility of Derivatives and Analogues of 1 Bromo 3 Cyclohexyloxy 4 Methylbenzene
Syntheses of Aryl-Coupled Derivatives
The bromine atom on the aromatic ring of 1-bromo-3-cyclohexyloxy-4-methylbenzene is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.
Introduction of Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, enabling the synthesis of biaryls, vinylarenes, and alkynylarenes.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For a substrate like this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the position of the bromine atom. The general conditions for such a reaction are outlined in the table below.
| Reaction | Catalyst | Base | Solvent | Typical Yield |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O | Good to Excellent |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.delibretexts.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.delibretexts.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org
| Reaction | Catalyst | Base | Solvent | Typical Yield |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Good |
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
| Reaction | Catalyst/Co-catalyst | Base | Solvent | Typical Yield |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Good to Excellent |
Formation of Heterocyclic Systems
The functional groups present in derivatives of this compound can be utilized to construct various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Benzofuran (B130515) Synthesis: One potential route to benzofuran derivatives involves the introduction of a hydroxyl group ortho to the ether linkage. While direct hydroxylation is challenging, a multi-step sequence involving ortho-lithiation followed by reaction with an oxygen electrophile could be envisioned. Subsequent intramolecular cyclization, often palladium-catalyzed, of an appropriately substituted precursor can lead to the formation of a benzofuran ring. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.netnih.govdtu.dk For instance, an o-alkoxyphenyl ketone derivative could undergo cyclodehydration to yield a benzofuran. organic-chemistry.org
Indole (B1671886) Synthesis: The synthesis of indole derivatives can be achieved through various palladium-catalyzed methods. organic-chemistry.orgnih.govresearchgate.netnih.govrsc.org For example, a Buchwald-Hartwig amination could be employed to introduce an amino group at the position of the bromine atom. acs.orgnih.govwikipedia.orgresearchgate.netyoutube.com The resulting aniline (B41778) derivative could then be further elaborated and cyclized to form an indole ring system. organic-chemistry.orgnih.govresearchgate.netnih.govrsc.org For instance, a palladium-catalyzed reaction between an o-alkynylaniline and an aryl halide can lead to 2,3-disubstituted indoles. rsc.org
Ether Analogues and Modifications of the Cyclohexyl Ring
The cyclohexyloxy moiety can be modified to generate a library of ether analogues, allowing for the exploration of structure-activity relationships.
Synthesis of Ether Analogues: Analogues with different ether groups can be synthesized via Williamson ether synthesis, starting from the corresponding phenol (B47542) (3-bromo-6-methylphenol) and various alkyl or cycloalkyl halides. acs.orggoogle.comgoogle.com Alternatively, modifications to the existing cyclohexyl ring could be performed, although this is generally more complex.
Cleavage of the Cyclohexyl Ether: The ether linkage can be cleaved under strong acidic conditions, typically using HBr or HI, to yield the corresponding phenol. acs.orgyoutube.comlibretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.org In the case of an aryl alkyl ether, the cleavage will always produce a phenol and an alkyl halide, as nucleophilic attack on the aromatic ring is disfavored. libretexts.org
Benzylic Derivatives and Homologs
The methyl group on the benzene (B151609) ring provides a site for further functionalization, leading to benzylic derivatives and homologous structures.
Benzylic Bromination: The methyl group can be selectively brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. This would yield 1-bromo-3-cyclohexyloxy-4-(bromomethyl)benzene, a versatile intermediate for further nucleophilic substitution reactions.
Formation of Homologs: The benzylic bromide can be converted into a Grignard reagent, which can then be reacted with various electrophiles to extend the carbon chain, thus forming homologous structures. For instance, reaction with formaldehyde (B43269) would yield the corresponding phenethyl alcohol derivative.
Positional and Isomeric Studies of Related Compounds
The regiochemical outcome of further substitution reactions on the this compound ring is governed by the directing effects of the existing substituents.
Directing Effects: The cyclohexyloxy group is an ortho, para-directing and activating group due to the +R (resonance) effect of the oxygen atom, which increases electron density at the ortho and para positions. shaalaa.comlibretexts.orgorganicchemistrytutor.comyoutube.com The methyl group is also an ortho, para-directing and weakly activating group through an inductive effect. libretexts.orgchemistrytalk.org The bromine atom is a deactivating but ortho, para-directing group. organicchemistrytutor.com In electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the positions ortho and para to the activating groups. Given the substitution pattern, the most likely positions for further substitution would be C2 and C6.
Isomeric Variations: The synthesis of positional isomers, such as 2-bromo-1-cyclohexyloxy-4-methylbenzene, would allow for comparative studies of their chemical and physical properties. nih.gov The relative positions of the bromo, cyclohexyloxy, and methyl groups can significantly influence the electronic and steric environment of the molecule, thereby affecting its reactivity and potential applications. For instance, the isomers of bromotoluene (1-bromo-3-methylbenzene) exhibit different reactivity profiles. organic-chemistry.org
Advanced Applications in Organic Synthesis Research
Role as a Key Intermediate in Multi-Step Organic Syntheses
The strategic placement of the bromo, cyclohexyloxy, and methyl groups on the benzene (B151609) ring renders 1-Bromo-3-cyclohexyloxy-4-methylbenzene a valuable intermediate in multi-step synthetic sequences. The bromine atom serves as a versatile handle for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse functionalities and the construction of complex carbon skeletons.
The cyclohexyloxy group, while seemingly inert, plays a crucial role in modulating the compound's physical and chemical properties. Its steric bulk can influence the regioselectivity of subsequent reactions on the aromatic ring, directing incoming electrophiles or organometallic reagents to specific positions. Furthermore, the lipophilic nature of the cyclohexyl group can enhance the solubility of intermediates in organic solvents, facilitating reaction work-up and purification.
The methyl group, an electron-donating substituent, can also influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. This interplay of electronic and steric effects makes this compound a highly tunable platform for the synthesis of a wide range of target molecules.
| Reaction Type | Reagents | Product Class | Potential Applications |
| Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst, base | Biaryls, substituted styrenes | Pharmaceuticals, agrochemicals, organic electronics |
| Heck Coupling | Alkenes, Pd catalyst, base | Substituted alkenes | Polymers, fine chemicals |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl alkynes | Organic materials, natural product synthesis |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl amines | Pharmaceuticals, organic light-emitting diodes (OLEDs) |
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
Precursor for Advanced Organic Materials
The unique structural features of this compound make it an attractive starting material for the synthesis of advanced organic materials, particularly in the field of liquid crystals. researchgate.netsemanticscholar.orgbeilstein-journals.orgrsc.org The rigid aromatic core combined with the flexible cyclohexyloxy group can give rise to molecules with the specific shape anisotropy required for liquid crystalline behavior.
By strategically replacing the bromine atom with various mesogenic (liquid crystal-forming) units through cross-coupling reactions, chemists can design and synthesize novel liquid crystal molecules with tailored properties. The cyclohexyloxy group can contribute to the formation of specific mesophases, such as nematic or smectic phases, which are crucial for applications in display technologies and optical devices. researchgate.net The methyl group can further fine-tune the mesomorphic properties by influencing the intermolecular interactions and packing of the molecules in the liquid crystalline state.
Research in this area focuses on the synthesis of homologous series of compounds derived from this compound to establish structure-property relationships. These studies are essential for the rational design of new liquid crystal materials with optimized characteristics such as broad temperature ranges, low viscosity, and high birefringence.
| Material Class | Synthetic Strategy | Key Properties | Potential Applications |
| Nematic Liquid Crystals | Suzuki or Sonogashira coupling with calamitic mesogens | Low viscosity, broad nematic range | Liquid crystal displays (LCDs), smart windows |
| Smectic Liquid Crystals | Modification of the terminal alkyl chain on the mesogen | Layered structures, ferroelectric properties | High-resolution displays, optical shutters |
| Chiral Liquid Crystals | Introduction of a chiral center | Helical structures, selective reflection of light | Cholesteric displays, temperature sensors |
Table 2: Potential Advanced Organic Materials Derived from this compound
Development of New Synthetic Methodologies Utilizing the Compound
The reactivity of the carbon-bromine bond in this compound also makes it a valuable substrate for the development and optimization of new synthetic methodologies. The compound can be used as a model system to test the efficiency and scope of novel catalysts and reaction conditions for cross-coupling and other transformations.
For instance, the development of more sustainable and efficient catalytic systems for C-H activation or borylation reactions could utilize this compound to explore the influence of the sterically demanding cyclohexyloxy group on the catalytic cycle. The insights gained from such studies can lead to the discovery of more general and robust synthetic methods applicable to a wider range of substrates.
Furthermore, the unique electronic environment of the aromatic ring, influenced by both the electron-donating methyl group and the ether linkage, can be exploited to study the mechanisms of various organic reactions. Understanding how these substituents affect the reactivity and selectivity of transformations is fundamental to advancing the field of organic synthesis.
| Methodology | Investigative Focus | Potential Outcome |
| Catalyst Development | Efficiency and selectivity in cross-coupling reactions | More active and robust catalysts for sterically hindered substrates |
| C-H Functionalization | Regioselectivity of direct C-H bond transformations | Novel methods for the synthesis of polysubstituted aromatics |
| Mechanistic Studies | Elucidation of reaction pathways and transition states | Deeper understanding of substituent effects in organic reactions |
Table 3: Application of this compound in Methodological Development
Future Research Directions and Emerging Paradigms for 1 Bromo 3 Cyclohexyloxy 4 Methylbenzene
Sustainable and Green Synthetic Routes
The traditional synthesis of 1-Bromo-3-cyclohexyloxy-4-methylbenzene likely relies on the Williamson ether synthesis, a long-established and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of our target molecule, this would involve the reaction of 4-bromo-3-methylphenoxide with a cyclohexyl halide.
However, conventional Williamson synthesis often utilizes harsh bases and volatile organic solvents, which are increasingly being scrutinized for their environmental impact. researchgate.netfzgxjckxxb.com Modern organic synthesis is progressively shifting towards "green" methodologies that minimize waste and utilize less toxic reagents. researchgate.net
Future research in this area will likely focus on several key areas to enhance the sustainability of this compound synthesis:
Catalytic Williamson Ether Synthesis (CWES): A significant advancement in green chemistry is the development of catalytic versions of the Williamson ether synthesis. acs.orgresearchgate.net These methods can utilize weaker and less toxic alkylating agents, such as alcohols, in the presence of a catalyst at elevated temperatures. acs.orgresearchgate.net This approach reduces the production of salt byproducts, a common issue in traditional Williamson synthesis. acs.orgresearchgate.net
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for conducting reactions between reagents in immiscible phases, often an aqueous phase and an organic phase. fzgxjckxxb.comresearchgate.net This methodology can eliminate the need for anhydrous organic solvents, replacing them with water, which is considered a green solvent. researchgate.netfzgxjckxxb.com The use of a phase-transfer catalyst facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the cyclohexyl halide. phasetransfercatalysis.comcrdeepjournal.org This approach offers high yields and selectivity under mild reaction conditions. researchgate.net
Solvent-Free Conditions: An even more environmentally friendly approach is to conduct the synthesis under solvent-free conditions. researchgate.net This has been successfully demonstrated for the Williamson synthesis of various ethers using solid bases like potassium carbonate. researchgate.net
| Synthetic Approach | Key Advantages | Relevant Precursors |
| Catalytic Williamson Ether Synthesis (CWES) | Reduces salt waste, uses weaker alkylating agents. acs.orgresearchgate.net | 4-Bromo-3-methylphenol (B31395), Cyclohexanol (B46403) |
| Phase-Transfer Catalysis (PTC) | Utilizes water as a solvent, mild reaction conditions. researchgate.netfzgxjckxxb.com | 4-Bromo-3-methylphenoxide, Cyclohexyl halide |
| Solvent-Free Synthesis | Eliminates organic solvents entirely. researchgate.net | 4-Bromo-3-methylphenol, Cyclohexyl halide, Solid base |
Asymmetric Synthesis and Chiral Induction
The structure of this compound does not inherently possess a chiral center. However, the introduction of chirality can be a pivotal step in the development of new chemical entities with specific biological activities or for applications in materials science.
Future research could explore the asymmetric synthesis of derivatives of this compound. This could be achieved by:
Using Chiral Precursors: Employing a chiral cyclohexanol or a chiral derivative of 4-bromo-3-methylphenol in the synthesis would directly lead to a chiral product.
Asymmetric Catalysis: The development of a catalytic asymmetric Williamson ether synthesis would be a significant breakthrough. This would involve the use of a chiral catalyst to induce enantioselectivity in the formation of the ether linkage. While challenging, success in this area would open up new avenues for creating a wide range of chiral ethers.
The primary challenge in the asymmetric synthesis of this compound lies in the SN2 nature of the Williamson ether synthesis. wikipedia.org The backside attack of the nucleophile dictates the stereochemical outcome, and achieving high levels of enantioselectivity requires a well-designed chiral environment around the reaction center. libretexts.org
Mechanistic Insights into Complex Transformations
The formation of this compound via the Williamson ether synthesis proceeds through a well-understood SN2 mechanism. wikipedia.org This involves the nucleophilic attack of the 4-bromo-3-methylphenoxide on an electrophilic cyclohexyl derivative. wikipedia.org
However, the reaction is not without potential complexities. Future research could delve into a more detailed mechanistic understanding, particularly concerning:
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. researchgate.net Aprotic polar solvents like DMSO or DMF are known to accelerate SN2 reactions. jk-sci.com A systematic study of solvent effects on the synthesis of this compound could lead to optimized reaction conditions.
Side Reactions: A common side reaction in Williamson ether synthesis, especially with secondary alkyl halides like cyclohexyl halides, is elimination (E2) to form an alkene (cyclohexene in this case). masterorganicchemistry.com Understanding the factors that favor substitution over elimination is crucial for maximizing the yield of the desired ether. These factors include the nature of the base, the solvent, and the temperature.
Ambident Nucleophilicity of Phenoxides: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) or a carbon atom of the aromatic ring (C-alkylation). jk-sci.com While O-alkylation is generally favored, the reaction conditions can influence the ratio of O- to C-alkylation products. researchgate.net Detailed mechanistic studies, potentially employing computational methods, could provide a deeper understanding of the factors governing this regioselectivity. rsc.org
| Factor | Influence on the Reaction | Potential Outcome |
| Solvent | Can affect reaction rate and selectivity. researchgate.net | Optimized reaction conditions |
| Base Strength | Can influence the ratio of substitution to elimination. masterorganicchemistry.com | Higher yield of the desired ether |
| Temperature | Can affect the competition between substitution and elimination. | Control over product distribution |
| Leaving Group | The nature of the leaving group on the cyclohexyl ring affects reactivity. | Improved reaction efficiency |
Rational Design of Derivatives for Specific Chemical Functions
The true potential of this compound lies in its utility as a building block for the rational design of new molecules with specific functions. The bromine atom on the aromatic ring is a particularly useful handle for further chemical transformations.
Future research directions in this area include:
Cross-Coupling Reactions: The bromo substituent can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, including alkyl, aryl, and alkynyl groups.
Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent, which can then be reacted with a variety of electrophiles to introduce new functional groups.
Modification of the Cyclohexyloxy Group: The cyclohexyloxy moiety can also be modified. For example, functional groups could be introduced onto the cyclohexane (B81311) ring to alter the steric and electronic properties of the molecule.
The rational design of derivatives could be guided by computational chemistry to predict the properties of the target molecules. By systematically modifying the structure of this compound, it is possible to create a library of new compounds for screening in various applications, from medicinal chemistry to materials science.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-Bromo-3-cyclohexyloxy-4-methylbenzene?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- Step 1: Start with 3-cyclohexyloxy-4-methylphenol. Protect the hydroxyl group if necessary, then introduce bromine via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
- Step 2: Optimize regioselectivity by controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid). The cyclohexyloxy group acts as an electron-donating substituent, directing bromination to the para position relative to itself .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS or HPLC .
Advanced: How do steric and electronic effects of the cyclohexyloxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
The cyclohexyloxy group introduces significant steric hindrance and moderate electron-donating effects:
- Steric Effects: Bulky cyclohexyloxy substituents reduce accessibility to the reactive site, necessitating catalysts with high activity (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to facilitate Suzuki-Miyaura couplings .
- Electronic Effects: The electron-donating nature increases electron density at the ortho/para positions, favoring oxidative addition in palladium-catalyzed reactions. Computational studies (DFT) can predict charge distribution and transition states, as demonstrated in similar brominated aromatics .
- Experimental Validation: Compare reaction rates with analogs (e.g., methoxy or tert-butoxy substituents) to isolate steric vs. electronic contributions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions. The cyclohexyloxy group shows multiplet signals (δ 1.2–2.2 ppm for cyclohexyl protons) and a deshielded aromatic proton adjacent to bromine (δ 7.3–7.8 ppm) .
- IR Spectroscopy: Confirm ether (C-O-C stretch, ~1250 cm⁻¹) and aryl bromide (C-Br stretch, ~550 cm⁻¹) functional groups .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z ≈ 268 (M⁺) and isotopic patterns characteristic of bromine (1:1 ratio for M/M+2) .
Advanced: How can density-functional theory (DFT) optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Modeling Substituent Effects: Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate Gibbs free energy changes for bromination or cross-coupling steps. Compare activation energies with experimental yields .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions. For example, toluene may stabilize transition states better than DMF in SNAr reactions .
- Validation: Correlate computed HOMO-LUMO gaps with observed reactivity in Ullmann or Buchwald-Hartwig aminations .
Data Contradiction: How to resolve discrepancies in substitution reaction yields under varying conditions?
Methodological Answer:
- Variable Analysis: Systematically test parameters:
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) enhance SNAr rates but may increase side reactions (e.g., elimination) .
- Temperature: Higher temperatures (80–100°C) accelerate reactions but risk decomposition. Monitor via in-situ FTIR or HPLC .
- Catalyst Loading: For Pd-mediated reactions, optimize ligand-to-metal ratios to balance activity and cost .
- Statistical Design: Use a response surface methodology (RSM) to identify dominant factors and interactions .
Advanced: What strategies mitigate decomposition during storage or handling of this compound?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify vulnerable functional groups. The aryl bromide is prone to hydrolysis; store under inert gas (N₂/Ar) at –20°C .
- Additives: Include radical scavengers (e.g., BHT) to inhibit light-induced decomposition. Use amber glassware to block UV radiation .
- Handling Protocols: Follow OSHA guidelines for brominated compounds: use fume hoods, nitrile gloves, and avoid skin contact .
Basic: What are the key applications of this compound in materials science?
Methodological Answer:
- Liquid Crystals: The cyclohexyloxy group enhances thermal stability and mesophase formation. Incorporate into tolane or biphenyl cores for OLEDs .
- Polymer Additives: Use as a flame retardant monomer; bromine acts as a radical scavenger during combustion .
- Coordination Chemistry: Serve as a ligand precursor for Pd or Cu complexes in catalytic systems .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Competitive Experiments: React with limited electrophiles (e.g., HNO₃/H₂SO₄) and quantify product ratios (HPLC-NMR). The methyl group directs electrophiles to the meta position relative to bromine .
- Computational Mapping: Generate electrostatic potential maps (MEP) to visualize electron-rich regions. Compare with experimental results to validate predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
